molecular formula C16H22N2O4 B4957953 N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide

N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B4957953
M. Wt: 306.36 g/mol
InChI Key: QNKNAANNIGXEKS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide, also known as BPPN, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. BPPN is a yellow powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been studied to understand its biochemical and physiological effects. This compound has been shown to interact with proteins and nucleic acids, leading to changes in their structure and function. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various systems. In the nervous system, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In the cardiovascular system, this compound has been shown to have vasodilatory effects, leading to a decrease in blood pressure. In the immune system, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using standard laboratory techniques. Another advantage is that it has been shown to have a wide range of potential applications in various fields of science. One limitation is that it can be difficult to obtain high purity samples of this compound, which can affect the reproducibility of experiments. Another limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide. One direction is to further study its potential as an anticancer agent, including its mechanism of action and potential side effects. Another direction is to explore its potential as a fluorescent probe for the detection of proteins and nucleic acids in living cells. Additionally, further research is needed to understand the full range of its biochemical and physiological effects, including its effects on other enzymes and signaling pathways.

Synthesis Methods

The synthesis of N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been reported in several research articles. One method involves the reaction of 3-nitrophenylacetic acid with butyl acrylate in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to obtain the corresponding acid chloride, which is then reacted with N-(3-aminopropyl)acrylamide to yield this compound. Another method involves the reaction of 3-nitrophenylacetic acid with butyl acrylate in the presence of a catalyst such as N,N-dimethylformamide and 1,8-diazabicyclo[5.4.0]undec-7-ene. The product is then treated with thionyl chloride to obtain the acid chloride, which is then reacted with N-(3-aminopropyl)acrylamide to yield this compound.

Scientific Research Applications

N-(3-butoxypropyl)-3-(3-nitrophenyl)acrylamide has been studied for its potential applications in various fields of science. In the field of material science, this compound has been used as a building block for the synthesis of functional polymers and materials. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In the field of biochemistry, this compound has been studied for its potential as a fluorescent probe for the detection of proteins and nucleic acids.

properties

IUPAC Name

(E)-N-(3-butoxypropyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-2-3-11-22-12-5-10-17-16(19)9-8-14-6-4-7-15(13-14)18(20)21/h4,6-9,13H,2-3,5,10-12H2,1H3,(H,17,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKNAANNIGXEKS-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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